2-(2,4,5-Trimethoxyphenyl)pyrrolidine 2-(2,4,5-Trimethoxyphenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18197913
InChI: InChI=1S/C13H19NO3/c1-15-11-8-13(17-3)12(16-2)7-9(11)10-5-4-6-14-10/h7-8,10,14H,4-6H2,1-3H3
SMILES:
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol

2-(2,4,5-Trimethoxyphenyl)pyrrolidine

CAS No.:

Cat. No.: VC18197913

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4,5-Trimethoxyphenyl)pyrrolidine -

Specification

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name 2-(2,4,5-trimethoxyphenyl)pyrrolidine
Standard InChI InChI=1S/C13H19NO3/c1-15-11-8-13(17-3)12(16-2)7-9(11)10-5-4-6-14-10/h7-8,10,14H,4-6H2,1-3H3
Standard InChI Key XSGKJKOAYLTMCH-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1C2CCCN2)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3,4,5-Trimethoxyphenyl)pyrrolidine features a five-membered pyrrolidine ring substituted at the 2-position with a 3,4,5-trimethoxyphenyl group. The IUPAC name, 2-(3,4,5-trimethoxyphenyl)pyrrolidine, reflects this substitution pattern . Its molecular formula, C₁₃H₁₉NO₃, corresponds to a molecular weight of 237.3 g/mol . The structure’s stereoelectronic properties are influenced by the electron-donating methoxy groups, which enhance aromatic ring stability and modulate intermolecular interactions.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight237.3 g/mol
Boiling Point335.4°C at 760 mmHg
Density1.074 g/cm³
AppearanceLiquid
Storage TemperatureRoom Temperature
SMILES NotationCOC1=CC(=CC(=C1OC)OC)C2CCCN2

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-aryl pyrrolidines typically involves cyclization strategies or functionalization of preformed pyrrolidine cores. For 2-(3,4,5-trimethoxyphenyl)pyrrolidine, two primary routes emerge:

Pyrrolidine Ring Formation

A literature survey reveals that 2,5-disubstituted pyrrolidines are often synthesized via intramolecular cyclization of appropriately functionalized precursors. For example, Schlessinger’s method employs copper-mediated allylation of amino alcohol derivatives followed by mercuration-reduction cyclization . Adapting this approach, 3,4,5-trimethoxybenzaldehyde could serve as the aryl precursor, undergoing condensation with a prolinol intermediate to install the aryl group prior to cyclization.

Experimental Protocols from Analogous Systems

The synthesis of structurally related 2,5-disubstituted pyrrolidines provides valuable insights:

  • Amino Acid-Based Routes: Starting from D-alanine, Welch et al. demonstrated a scalable synthesis of trans-2,5-dimethylpyrrolidine via cuprate addition and aminomercuration . Replacing the methyl substituents with a trimethoxyphenyl group would require tailored protecting group strategies to accommodate the bulkier aryl moiety.

  • Phenylglycinol Derivatives: Higashiyama’s method for trans-2,5-bis(aryl)pyrrolidines involves diastereoselective Grignard additions to chiral imines . Applying this to 3,4,5-trimethoxybenzaldehyde derivatives could enable asymmetric synthesis of the target compound.

  • Biocatalytic Approaches: Recent advances in enzymatic cascades allow stereoselective synthesis of pyrrolidines from diketones . While 1,4-diketones with methoxy-substituted aryl groups remain unexplored, this route holds promise for green chemistry applications.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The 3,4,5-trimethoxyphenyl group is a privileged structure in medicinal chemistry, appearing in tubulin polymerization inhibitors and serotonin receptor modulators . As a pyrrolidine-containing analog, this compound could serve as:

  • A conformationally restricted bioisostere for piperazine derivatives

  • A chiral building block for kinase inhibitors

  • A precursor to prodrugs with enhanced blood-brain barrier permeability

Materials Science Applications

American Elements markets this compound for high-purity applications in:

  • Semiconductor Manufacturing: As a ligand for metal-organic chemical vapor deposition (MOCVD) processes .

  • Liquid Crystals: The rigid aryl group and flexible pyrrolidine may impart mesomorphic properties.

  • Polymer Additives: Potential use as a curing agent for epoxy resins or a stabilizer in photopolymer formulations.

Table 2: Industrial Packaging Specifications

Package TypeVolume/CapacitySpecial Handling
Plastic Pails5 gallon/25 kgArgon/Vacuum for air-sensitive materials
Fiber Drums1 ton super sacksCertificate of Analysis provided
Liquid Totes440 gallonPolypropylene/glass containers

Future Research Directions

Synthetic Challenges

  • Developing enantioselective routes to access both (R)- and (S)-configured pyrrolidine variants

  • Optimizing direct C–H functionalization methods for late-stage diversification

  • Investigating biocatalytic production using engineered transaminases/reductases

Application-Driven Studies

  • Drug Discovery: Screening against neurodegenerative disease targets (e.g., acetylcholinesterase, NMDA receptors)

  • Catalysis: As a ligand in asymmetric hydrogenation or cross-coupling reactions

  • Advanced Materials: Incorporation into metal-organic frameworks (MOFs) for gas storage/separation

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